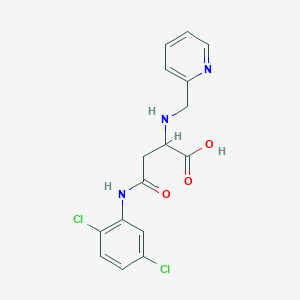![molecular formula C21H26N2O B2875023 {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol CAS No. 860611-13-8](/img/structure/B2875023.png)
{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There are several studies that discuss the synthesis of isoindole-1,3-(2H) dione derivatives, which are structurally similar to the compound . These studies detail the synthesis of new isoindole-1,3-(2H) dione derivatives through various chemical reactions and procedures .Molecular Structure Analysis
The molecular structure of isoindole-1,3-(2H) dione derivatives has been analyzed in several studies . These studies have confirmed the structure of these compounds using various analytical and spectral methods .Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-(2H) dione derivatives have been studied . These studies have detailed the reactions of these compounds with various reagents and under different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-(2H) dione derivatives have been analyzed in several studies . These studies have determined various properties of these compounds, such as their solubility, stability, and reactivity .Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, lenalidomide, has a protein binding of 227-292% and is excreted unchanged in urine 65-85% . The volume of distribution is 86 Litres, and the biological half-life varies .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
IPM has several advantages for use in laboratory experiments. It is a non-toxic compound with a low toxicity profile, making it safe for use in laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, IPM is a small molecule, which makes it easier to study its interactions with various molecular targets. However, IPM has some limitations for laboratory experiments, such as its relatively short half-life and its potential to interact with other compounds.
Zukünftige Richtungen
In the future, IPM could be further studied for its potential therapeutic effects in a variety of diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, IPM could be studied for its potential effects on the cardiovascular system, as well as its potential to interact with other compounds. Additionally, IPM could be studied for its potential to be used as a drug delivery system, as its small size and low toxicity make it an attractive option for drug delivery. Finally, IPM could be studied for its potential interactions with other small molecules, as well as its potential to be used in combination with other drugs.
Synthesemethoden
IPM can be synthesized using a variety of methods, such as the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Ullmann reaction. In the Suzuki-Miyaura cross-coupling reaction, a boronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The Ullmann reaction involves the reaction of an aryl halide with an organometallic compound in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
IPM has been studied extensively in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, IPM has been found to have anti-tumor effects in various types of cancer, including breast, colon, prostate, and ovarian cancer. IPM has also been studied for its anti-inflammatory effects, with studies showing that it can inhibit the production of inflammatory mediators and reduce inflammation in animal models. In the area of neurodegenerative diseases, IPM has been found to have neuroprotective effects, with studies showing that it can protect neurons from damage and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
[1-[2-(1,3-dihydroisoindol-2-ylmethyl)phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-16-17-9-11-23(12-10-17)21-8-4-3-7-20(21)15-22-13-18-5-1-2-6-19(18)14-22/h1-8,17,24H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYEZDWVBYVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CN3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
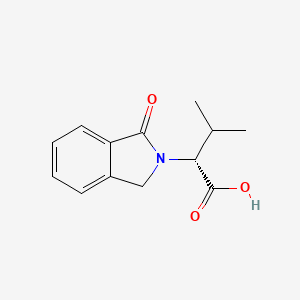

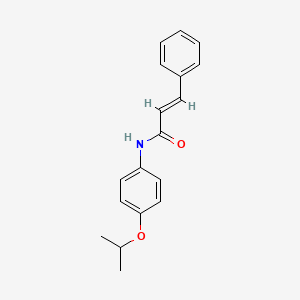
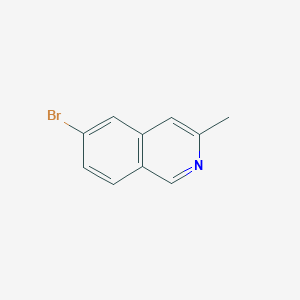
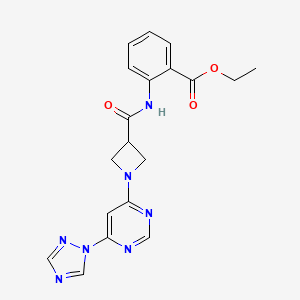
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)
![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)
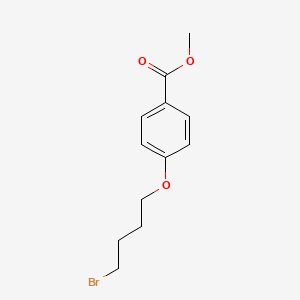


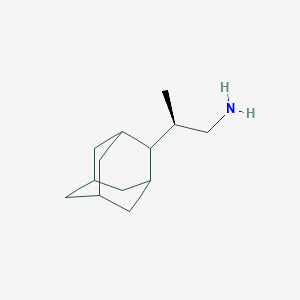
![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)
